molecular formula C10H11BN2O2 B6323408 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid CAS No. 858523-47-4

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Cat. No.: B6323408
CAS No.: 858523-47-4
M. Wt: 202.02 g/mol
InChI Key: URUFJWIDOGVQHL-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a structurally sophisticated boronic acid ester building block specifically designed for Suzuki-Miyaura cross-coupling reactions. This organoboron compound features a pyrazole substituent positioned ortho to the boronic acid function on a phenyl ring, which is further substituted with a methyl group to fine-tune the compound's steric and electronic properties. The presence of the pyrazole heterocycle, a privileged scaffold in medicinal chemistry, imparts significant hydrogen-bonding capability and directs regioselectivity in subsequent coupling reactions, making this reagent particularly valuable for constructing complex biaryl systems that are difficult to access through conventional methods. In pharmaceutical research, this compound serves as a key intermediate for incorporating the 2-methyl-4-(pyrazol-1-yl)phenyl motif into target molecules, a structural feature present in various biologically active compounds targeting kinase enzymes and other therapeutic targets. The boronic acid functionality undergoes efficient palladium-catalyzed cross-coupling with various aryl and heteroaryl halides, enabling the rapid assembly of molecular libraries for drug discovery programs. The methyl substituent enhances the electron density of the system and provides steric influence that can direct metalation and coupling reactions to specific ring positions. Beyond pharmaceutical applications, this boronic acid derivative finds utility in materials science for creating advanced organic materials, including conjugated polymers for organic photovoltaics and electronic devices, where the pyrazole moiety can contribute to intermolecular interactions and solid-state packing. The compound is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material following appropriate safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

(2-methyl-4-pyrazol-1-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-7-9(13-6-2-5-12-13)3-4-10(8)11(14)15/h2-7,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUFJWIDOGVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC=N2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1H NMR and 13C NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid

Executive Summary

2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. As a boronic acid derivative, it is a key building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl systems.[1] Its pyrazole moiety offers a versatile scaffold for designing targeted therapeutics, including potential cancer treatments.[1][2] Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides a comprehensive analysis of the theoretical ¹H and ¹³C NMR spectra of the title compound, offering a predictive framework for researchers. We will dissect the expected chemical shifts, coupling patterns, and through-bond correlations, grounding the analysis in fundamental principles and data from analogous structures. Furthermore, this document outlines advanced 2D NMR strategies for unambiguous signal assignment and provides a validated experimental protocol for sample preparation and data acquisition.

Part 1: Molecular Structure and Spectroscopic Foundations

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the fundamental principles of the spectroscopic technique.

Molecular Structure and Numbering

The structure of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid contains three key functionalities: a phenylboronic acid ring, a methyl substituent, and a pyrazol-1-yl group. The relative positions of these groups create a unique electronic environment for each nucleus, which is reflected in the NMR spectrum. For clarity, a standardized numbering system is employed for the analysis.

Caption: Molecular structure of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid with IUPAC-based numbering.

Principles of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm). Spin-spin coupling results in signal splitting, providing information about neighboring nuclei.[3][4]

Part 2: Predictive ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the phenyl and pyrazole rings, the methyl group, and the boronic acid hydroxyl groups.

Aromatic Region: Phenyl Protons (H3, H5, H6)

The phenyl ring protons are subject to influences from three different substituents. The boronic acid group is weakly electron-withdrawing, the methyl group is weakly electron-donating, and the pyrazol-1-yl group is electron-withdrawing.

  • H6: This proton is ortho to the boronic acid group and meta to the pyrazolyl group. It is expected to be the most downfield of the phenyl protons, likely appearing as a doublet due to coupling with H5.

  • H5: Situated ortho to the pyrazolyl group and meta to both the methyl and boronic acid groups, this proton will also be significantly downfield. It should appear as a doublet of doublets, coupling to both H6 and H3.

  • H3: This proton is ortho to the methyl group and meta to the pyrazolyl group. The shielding effect of the methyl group will likely render it the most upfield of the phenyl protons, appearing as a singlet or a very finely split doublet due to a small meta-coupling to H5.

Aromatic Region: Pyrazole Protons (H3', H4', H5')

The pyrazole ring protons have characteristic chemical shifts and coupling patterns.[5]

  • H5': This proton is adjacent to the point of attachment to the phenyl ring (N1'). It is typically downfield and will appear as a doublet due to coupling with H4' (³JHH ≈ 2.5-3.0 Hz).

  • H3': This proton is adjacent to the second nitrogen (N2'). It is also expected to be a doublet, coupling with H4' (³JHH ≈ 1.9-2.5 Hz).[5]

  • H4': This proton is coupled to both H3' and H5' and will therefore appear as a triplet (or more accurately, a doublet of doublets if the coupling constants are different), typically in the most upfield position of the pyrazole signals.[6]

Aliphatic and Exchangeable Protons
  • Methyl Protons (H10): The methyl group attached to the phenyl ring is expected to produce a sharp singlet in the typical aromatic-methyl region, around 2.3-2.5 ppm.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom are acidic and undergo rapid chemical exchange with each other and with trace water in the solvent. This typically results in a single, broad signal. In a D₂O exchange experiment, this signal would disappear, which is a key validation step.[5]

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H67.9 – 8.1d (doublet)³J(H6-H5) ≈ 8.01H
H57.7 – 7.9dd (doublet of doublets)³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 2.01H
H37.4 – 7.6d or s⁴J(H3-H5) ≈ 2.01H
H5'8.0 – 8.3d³J(H5'-H4') ≈ 2.51H
H3'7.6 – 7.8d³J(H3'-H4') ≈ 2.01H
H4'6.4 – 6.6t or dd³J(H4'-H5') ≈ 2.5, ³J(H4'-H3') ≈ 2.01H
-CH₃ (C10)2.3 – 2.5s (singlet)N/A3H
-B(OH)₂4.0 – 6.0br s (broad singlet)N/A2H

Part 3: Predictive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The signal for the carbon attached to boron (C1) may be broadened due to quadrupolar relaxation of the ¹¹B nucleus.[7]

  • Phenyl Ring Carbons: The chemical shifts will be influenced by the substituents. C1 (attached to boron) will be downfield. C4 (attached to the pyrazole nitrogen) will also be downfield. C2 (with the methyl group) and the remaining C3, C5, and C6 will appear at shifts predictable from substituent effects.

  • Pyrazole Ring Carbons: C3' and C5' will be downfield due to their proximity to the electronegative nitrogen atoms, while C4' will be more upfield.[8]

  • Methyl Carbon: The C10 methyl carbon will appear as a sharp signal in the typical aliphatic region (~20 ppm).

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Rationale
C1130 – 135Attached to Boron; may be broad.
C2140 – 145Attached to Methyl group.
C3128 – 132Aromatic CH.
C4138 – 142Attached to Pyrazole N1'.
C5118 – 122Aromatic CH, ortho to Pyrazole.
C6133 – 137Aromatic CH, ortho to Boronic Acid.
C3'140 – 143Pyrazole CH, adjacent to N2'.
C4'107 – 110Pyrazole CH.
C5'128 – 132Pyrazole CH, adjacent to N1'.
C10 (-CH₃)20 – 22Methyl group.

Part 4: Advanced Structural Elucidation Workflow

While 1D NMR provides substantial information, unambiguous assignment, especially for the closely spaced aromatic signals, requires 2D NMR techniques.

Caption: Workflow for unambiguous NMR-based structural elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. It will confirm the (H5-H6) and (H3'-H4'-H5') spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton assignments to the carbon skeleton.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful tool for piecing the molecular fragments together. For instance, it will show correlations from the methyl protons (H10) to C1, C2, and C3, and from the pyrazole protons to the phenyl carbons (C3, C4, C5), confirming the connectivity.[5]

  • ¹¹B NMR Spectroscopy: While not a focus of this guide, a ¹¹B NMR spectrum would show a single broad signal for the sp²-hybridized boron atom, typically in the range of 25-35 ppm, confirming the integrity of the boronic acid group.[7][9]

Part 5: Experimental Protocol

Trustworthy data originates from meticulous experimental practice.

Objective: To acquire high-resolution 1D and 2D NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid for structural verification.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-15 mg of the solid sample directly into a clean, dry 5 mm NMR tube.

    • Add ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended as it is an excellent solvent for boronic acids and allows for the observation of the exchangeable -OH protons.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for the appropriate nuclei (¹H, ¹³C).

    • Lock the field using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

  • ¹³C{¹H} Spectrum Acquisition:

    • Pulse Sequence: Standard proton-decoupled single-pulse (zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans: 1024 to 4096, as ¹³C is much less sensitive than ¹H.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid are rich with structural information. A systematic analysis, beginning with 1D spectral prediction and culminating in 2D correlation experiments, allows for the complete and unambiguous assignment of every proton and carbon signal. This guide provides the theoretical foundation and practical workflow necessary for researchers to confidently characterize this important synthetic building block, ensuring its identity and purity for downstream applications in drug discovery and materials science.

References

  • Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032. [Link]

  • Jiménez, P., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 50(8), 548-557. [Link]

  • Alarcón, S. H., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(2), 269-276. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. ResearchGate. [Link]

  • W-P, D., et al. (2017). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 41(19), 10631-10637. [Link]

  • Tripodo, C. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • Tripodo, C. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • LibreTexts Chemistry. (2023). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

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  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]

  • Werry, E. L., et al. (2022). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry, 13(10), 1253-1266. [Link]

  • NPTEL IIT Bombay. (2024). Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy. YouTube. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

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A Methodological Guide to Determining the Thermal Stability and Melting Point of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Thermal Characterization

The thermal stability and melting point of an organic compound are fundamental physical properties that dictate its suitability for various applications, from reaction parameter design to formulation and storage in drug development.[3] For a compound like 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, which serves as a key intermediate in the synthesis of complex molecules, understanding its behavior at elevated temperatures is paramount.[1]

Phenylboronic acids are known to have high melting points and can be prone to dehydration to form cyclic trimeric anhydrides (boroxines).[4][5] This transformation, which can occur upon heating, alters the compound's reactivity and physical properties. Therefore, a precise determination of the melting point and decomposition temperature is crucial to avoid unintended chemical changes during its use.

This guide will focus on two primary thermoanalytical techniques:

  • Melting Point Determination: To identify the temperature range over which the solid-to-liquid phase transition occurs.

  • Differential Scanning Calorimetry (DSC): To measure heat flow associated with thermal transitions, providing a precise melting point and enthalpy of fusion.[6][7]

  • Thermogravimetric Analysis (TGA): To measure changes in mass as a function of temperature, indicating decomposition, dehydration, or oxidation events.[8][9]

Physicochemical Properties of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid (and Structurally Related Compounds)

While specific experimental data for the title compound is scarce, we can infer expected properties from its structure and data available for similar compounds.

PropertyData for 2-Methyl-4-(pyrazol-1-yl)phenylboronic AcidData for Structurally Similar Compounds
Molecular Formula C₁₀H₁₁BN₂O₂Phenylboronic acid: C₆H₅B(OH)₂[10]
Molecular Weight 202.0 g/mol [1]Phenylboronic acid: 121.93 g/mol [10]
Appearance White to light yellow powder[1]Phenylboronic acid: White powder[10]
CAS Number 1287753-43-8[1]Phenylboronic acid: 98-80-6[10]
Melting Point Not publicly availablePhenylboronic acid: 216-219 °C[5] 1H-Pyrazole-4-boronic acid: 146-151 °C 1-Methylpyrazole-4-boronic acid pinacol ester: 59-64 °C
Storage Conditions 0-8°C[1]Phenylboronic acid: Room temperature[10]

The presence of the pyrazole and methyl groups will influence the crystal packing and intermolecular forces compared to unsubstituted phenylboronic acid, thus affecting its melting point. The pyrazole moiety, in particular, introduces hydrogen bonding capabilities that could lead to a complex thermal profile.

Experimental Protocols for Thermal Analysis

To ensure scientific integrity, the following protocols are designed to be self-validating. It is recommended to use a calibrated instrument and high-purity samples (≥95%) for all measurements.[1][11]

Melting Point Determination (Capillary Method)

This method provides a preliminary melting range and is a valuable, straightforward technique.[12]

Protocol:

  • Sample Preparation: Finely powder a small amount of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid. Pack the powder into a capillary tube to a height of 2-3 mm.

  • Initial Rapid Determination: Place the capillary in a melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

  • Precise Determination: Using a new sample, heat the apparatus to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

  • Replicate: Repeat the precise determination at least twice to ensure reproducibility.

Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative analysis of thermal transitions, including melting point, glass transitions, and crystallization events.[6][13] It measures the difference in heat required to increase the temperature of a sample and a reference.[6]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium.[11]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C). An inert atmosphere (e.g., nitrogen gas flow at 50 mL/min) should be maintained to prevent oxidation.

    • Hold at the final temperature for a few minutes to ensure all thermal events are complete.

    • Cool the sample back to the starting temperature at a controlled rate.

  • Data Analysis: The resulting DSC thermogram will show a heat flow signal as a function of temperature. An endothermic peak represents melting. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the enthalpy of fusion.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis weigh Weigh 2-5 mg Sample pan Place in Al Pan & Crimp ref Prepare Empty Reference Pan load Load Sample & Reference ref->load program Set Thermal Program (e.g., 10°C/min under N2) load->program run Execute Heating/Cooling Cycle program->run thermogram Generate Thermogram (Heat Flow vs. Temp) run->thermogram analyze Identify Endothermic Peak thermogram->analyze results Determine Melting Point (Onset) & Enthalpy of Fusion (Area) analyze->results TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis weigh Weigh 5-10 mg Sample pan Place in TGA Pan weigh->pan load Load Sample into Furnace pan->load program Set Thermal Program (e.g., 10°C/min under N2/Air) load->program run Execute Heating Program program->run tga_curve Generate TGA/DTG Curves (% Mass vs. Temp) run->tga_curve analyze Identify Mass Loss Steps tga_curve->analyze results Determine Onset of Decomposition & Quantify Mass Loss analyze->results

Caption: Workflow for TGA analysis.

Interpreting the Results: A Unified Thermal Profile

By combining the data from these analyses, a comprehensive thermal profile of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be constructed.

  • Melting vs. Decomposition: The DSC will show an endothermic peak for melting. If the TGA shows a significant mass loss at or near the same temperature, it indicates that the compound decomposes upon melting. If there is no mass loss in the TGA at the melting temperature observed in the DSC, the melting is a simple phase transition.

  • Dehydration: A mass loss observed in the TGA at temperatures below the melting point (e.g., 100-160 °C) is likely due to the loss of water to form the boroxine anhydride. [14]The percentage of mass lost can be correlated with the theoretical water loss.

  • Thermal Stability Limit: The onset temperature of significant mass loss in the TGA curve defines the upper limit of the compound's thermal stability under the tested conditions.

Conclusion

While direct experimental data for the thermal properties of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is not extensively published, this guide provides a clear and authoritative framework for its determination. By employing standard techniques such as capillary melting point, DSC, and TGA, researchers can confidently establish the compound's melting behavior and thermal stability. This information is critical for ensuring the integrity and successful application of this versatile building block in pharmaceutical and materials science research.

References

  • Balci, S. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 736-740. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Retrieved from [Link]

  • Journal of Solution Chemistry. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • reposiTUm. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Retrieved from [Link]

  • Duke University Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermogravimetric (TG) curves and derivatives (DTG) of boric acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DTG curves of TNB under nitrogen atmosphere. Retrieved from [Link]

  • Journal of the American Chemical Society. (1954). Stability and Synthesis of Phenylboronic Acids. Available at: [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • PMC. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • PMC. (2021). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved from [Link]

  • chemeurope.com. (n.d.). Boronic acid. Retrieved from [Link]

  • PNAS. (2021). All-visible-light-responsive porous aromatic frameworks manipulate CO2 uptake by reversible bulk isomerization of azobenzene pendants. Available at: [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • PubMed. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Retrieved from [Link]

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A Technical Guide to 2-Methyl-4-Substituted Phenylboronic Acids: Synthesis, Properties, and Applications in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Methyl-4-substituted phenylboronic acids represent a pivotal class of organoboron compounds, distinguished by a unique substitution pattern that imparts valuable steric and electronic properties. This guide provides an in-depth analysis of their synthesis, characterization, and multifaceted applications. We will explore their crucial role as building blocks in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where the ortho-methyl group can exert significant control over selectivity. Furthermore, this document delves into their expanding applications in medicinal chemistry, from their use in the rational design of kinase inhibitors to their function in developing advanced chemosensors. Detailed experimental protocols, mechanistic diagrams, and a comprehensive review of current literature are provided to serve as a vital resource for researchers, chemists, and drug development professionals.

The 2-Methyl-4-Substituted Phenylboronic Acid Scaffold: A Structural Overview

Boronic acids are organoboron compounds featuring a C-B(OH)₂ functional group.[1] They are generally stable, easy to handle, and exhibit low toxicity, making them highly attractive for synthetic purposes.[2][3] A key characteristic is their nature as mild Lewis acids, owing to the electron-deficient boron atom with only six valence electrons.[3][4] This Lewis acidity allows them to reversibly interact with Lewis bases, such as diols, a property that is fundamental to their application as sensors.[5][6]

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The pKa of this equilibrium is highly dependent on the substituents on the phenyl ring; electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[4]

The 2-methyl-4-substituted phenylboronic acid scaffold is of particular interest due to the interplay of its substituents:

  • The ortho-Methyl Group: This group introduces steric hindrance around the boronic acid moiety. This steric bulk is not merely an impediment; it is a critical tool for controlling reactivity and selectivity. In cross-coupling reactions, it can influence the rate of transmetalation and dictate the rotational geometry of the resulting biaryl products, leading to atropisomerism.[7][8] In catalysis, it can prevent undesirable coordination of reactants to the boron center.[9]

  • The para-Substituent (R): Located at the 4-position, this substituent exerts a purely electronic effect on the boronic acid. By varying this group from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -NO₂, -F), chemists can fine-tune the Lewis acidity of the boron atom, thereby modulating the compound's reactivity in coupling reactions and its binding affinity in sensor applications.[4][10][11]

This ability to independently tune steric and electronic properties makes this class of compounds a versatile platform for a wide range of chemical applications.

Synthesis and Characterization

The synthesis of phenylboronic acids is a well-established field, with several reliable methods available. One of the most common and versatile approaches for this specific scaffold is the Miyaura borylation.

General Synthetic Strategy: Miyaura Borylation

This method involves a palladium-catalyzed reaction between an aryl halide (typically a bromide) and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronate ester. This ester is then hydrolyzed to the desired boronic acid. The choice of starting from the corresponding 1-bromo-2-methyl-4-substituted-benzene provides a direct and high-yielding route.

Below is a diagram illustrating the general workflow for the synthesis and subsequent use of these compounds.

G cluster_synthesis Synthesis & Purification cluster_application Application Example Start 1-Bromo-2-methyl-4-R-benzene Reaction1 Miyaura Borylation Start->Reaction1 B2pin2 Bis(pinacolato)diboron (B₂pin₂) B2pin2->Reaction1 Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) KOAc Base Catalyst->Reaction1 Ester 2-Methyl-4-R-phenylboronic acid pinacol ester Reaction1->Ester Hydrolysis Hydrolysis (e.g., aq. acid) Ester->Hydrolysis Product 2-Methyl-4-R-phenylboronic acid Hydrolysis->Product Purification Purification (Crystallization / Chromatography) Product->Purification Purified_Product Purified Boronic Acid Purification->Purified_Product Reaction2 Suzuki-Miyaura Coupling Purified_Product->Reaction2 ArylHalide Aryl Halide (Ar'-X) ArylHalide->Reaction2 FinalProduct 2-Methyl-4-R-biaryl Reaction2->FinalProduct

Caption: General workflow for synthesis and application.

Experimental Protocol: Synthesis of 2-Methyl-4-nitrophenylboronic acid

This protocol is a representative example based on established Miyaura borylation procedures.

Objective: To synthesize 2-methyl-4-nitrophenylboronic acid from 1-bromo-2-methyl-4-nitrobenzene.

Materials:

  • 1-bromo-2-methyl-4-nitrobenzene

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-2-methyl-4-nitrobenzene, bis(pinacolato)diboron, and potassium acetate.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane, followed by the Pd(dppf)Cl₂ catalyst.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS. The rationale for heating is to ensure efficient catalytic turnover.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Hydrolysis of Pinacol Ester: Concentrate the organic phase under reduced pressure. Dissolve the crude boronate ester in a suitable solvent mixture (e.g., acetone/water) and add 1 M HCl. Stir vigorously at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Isolation: Remove the organic solvent via rotary evaporation. The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Physicochemical Properties

The properties of these compounds vary significantly with the 4-substituent.

Compound NameMolecular FormulaMolecular WeightMelting Point (°C)Physical FormReference
4-Fluoro-2-methylphenylboronic acidC₇H₈BFO₂153.95191-196Solid[11]
2-Methyl-4-nitrophenylboronic acidC₇H₈BNO₄180.96N/ASolid[10]
2-Methyl-4-(methylsulfamoyl)phenylboronic acidC₈H₁₂BNO₄S229.06N/ASolid[12]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[13] Phenylboronic acids are among the most frequently used building blocks in this reaction due to their stability and reactivity.[1][14]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[13]

Suzuki_Cycle cluster_cycle center Pd(0)L₂ OA Oxidative Addition PdII_1 Ar-Pd(II)L₂-X OA->PdII_1 TM Transmetalation PdII_2 Ar-Pd(II)L₂-Ar' TM->PdII_2 RE Reductive Elimination RE->center Product Ar-Ar' RE->Product ArX Ar-X ArX->OA ArBOH Ar'-B(OH)₂ + Base ArBOH->TM PdII_1->TM PdII_2->RE

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Impact of the ortho-Methyl Group

The presence of the 2-methyl group can lead to regio- and atropselective Suzuki-Miyaura cross-coupling reactions.[7] Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The steric clash between the ortho-methyl group and substituents on the coupling partner can create a high rotational barrier in the biaryl product, allowing for the isolation of stable, axially chiral compounds.[7][8] This is a powerful strategy for accessing complex molecular architectures.[7]

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids have become indispensable in drug discovery.[1][15] Their utility extends beyond their role as synthetic intermediates to being integral parts of the final drug molecule, as exemplified by the proteasome inhibitor bortezomib.[4][15]

Case Study: Kinase Inhibitor Design

Recent research has identified highly selective inhibitors of Activin Receptor-like Kinases 1 and 2 (ALK1/2) that incorporate a 2-methylquinoline moiety. The synthesis of these inhibitors relies on the Suzuki coupling of a 2-methyl-4-(boronic ester)quinoline derivative. The installation of the methyl group onto the quinoline scaffold was found to significantly improve potency for related kinases (ALK4/5). This shift in potency was attributed to the methyl group occupying a larger cavity created by a smaller gatekeeper residue in the kinase's active site. This exemplifies the "magic methyl" effect, where the addition of a single methyl group can profoundly alter a compound's pharmacological profile, affecting potency, selectivity, and metabolic stability.[16]

As Building Blocks for Bioactive Molecules

The 2-methyl-4-substituted phenylboronic acid scaffold allows for rapid exploration of structure-activity relationships (SAR).[14] By keeping the 2-methylphenylboronic acid core constant and varying the 4-substituent, medicinal chemists can systematically probe how electronic changes affect target binding and cellular activity, accelerating the hit-to-lead optimization process.

Advanced Applications: Chemical Sensing

The inherent Lewis acidity of the boronic acid group allows it to form reversible covalent bonds (boronate esters) with 1,2- and 1,3-diols, a class of molecules that includes carbohydrates and saccharides.[5][17] This interaction is the basis for a wide range of chemical sensors.

Mechanism of Saccharide Sensing

Phenylboronic acid-based sensors often incorporate a reporter group (e.g., a fluorophore or chromophore) whose electronic properties are coupled to the boron atom. When the boronic acid binds to a diol, the boron center transitions from a trigonal planar sp² hybridization to a tetrahedral sp³ hybridization. This change in coordination and electronic structure perturbs the reporter group, causing a detectable change in fluorescence or color.[6][18] The reaction is pH-dependent, as the formation of the stable boronate ester is often favored at pH values near or above the pKa of the boronic acid.[6]

Sensing_Mechanism BoronicAcid Phenylboronic Acid (Trigonal Planar, sp²) BoronateEster Cyclic Boronate Ester (Tetrahedral, sp³) BoronicAcid->BoronateEster pH-dependent Equilibrium Diol cis-Diol (e.g., Saccharide) Diol->BoronateEster H2O H₂O BoronateEster->H2O

Caption: Reversible formation of a boronate ester for sensing.

The 2-methyl and 4-substituents on the phenyl ring can be used to modulate the sensor's properties. The 4-substituent tunes the pKa, allowing the sensor to operate optimally at a desired pH (e.g., physiological pH 7.4).[17] The 2-methyl group can influence the binding cavity's shape, potentially enhancing selectivity for specific saccharides.

Summary and Future Outlook

2-Methyl-4-substituted phenylboronic acids are a remarkably versatile class of chemical reagents. Their unique structural features—a sterically influential ortho-methyl group and an electronically tunable para-substituent—provide chemists with a powerful toolkit for a diverse range of applications. They are cornerstone building blocks in organic synthesis for creating complex molecules with high selectivity and are increasingly vital in the fields of medicinal chemistry and materials science.

Future research will likely focus on designing novel 4-substituents to create boronic acids with tailored reactivity and selectivity for use in asymmetric catalysis and targeted drug delivery systems. The development of more sophisticated sensors based on this scaffold, capable of detecting specific biomarkers in vivo, also represents an exciting frontier. The continued exploration of this deceptively simple scaffold is poised to yield further innovations across the chemical sciences.

References

  • MUNI, I. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2.
  • MilliporeSigma. 2-Methyl-4-nitrophenylboronic acid.
  • PMC, NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • PubChem. 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S).
  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • PubMed, NIH. The development of photometric sensors for boronic acids.
  • DOI. Phenylboronic acid-functionalized copper nanoclusters with sensitivity and selectivity for the ratiometric detection of luteolin.
  • Sigma-Aldrich. 4-Fluoro-2-methylphenylboronic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Drug Discovery.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • ResearchGate. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy.
  • PMC. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?.
  • PubMed. (2020). o-Azophenylboronic Acids with Inserted Protic Solvent Are the Key Species for a Large Color Change.
  • Chemical Communications (RSC Publishing). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.

Sources

Methodological & Application

Palladium-catalyzed reaction protocols for pyrazolyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

Pyrazolyl boronic acids are critical building blocks in the synthesis of bioactive compounds, including JAK inhibitors (e.g., Baricitinib) and kinase inhibitors. However, their utility is frequently compromised by protodeboronation —a rapid, pH-dependent decomposition pathway that competes with the desired transmetallation step.[1]

This guide categorizes pyrazolyl boronic acids by stability and provides tailored protocols to maximize yield. We move beyond generic "Suzuki conditions" to offer specific, mechanistic-based solutions: Standard High-Throughput Protocols for stable 4-isomers, and MIDA Boronate Slow-Release Protocols for the notoriously unstable 3- and 5-isomers.[1][2]

Part 1: The Stability Spectrum & Mechanistic Challenge

The Isomer Stability Hierarchy

Not all pyrazolyl boronic acids are created equal. The position of the boron atom relative to the nitrogen lone pairs dictates stability.

Substrate ClassStability ProfilePrimary ChallengeRecommended Strategy
4-Pyrazolyl Boronic Acids High Catalyst poisoning by free NHProtocol A (Standard + Bulky Ligands)
3- & 5-Pyrazolyl Boronic Acids Low to Very Low Rapid ProtodeboronationProtocol B (MIDA Slow-Release)
N-Protected Variants Moderate Deprotection step requiredUse if Protocol B fails
The Protodeboronation Trap

For 3- and 5-pyrazolyl isomers, the proximity of the basic nitrogen facilitates a base-catalyzed deboronation pathway.[1] In aqueous basic media (standard Suzuki conditions), the boronate anion is protonated at the ipso-carbon, leading to C-B bond cleavage and the formation of the unsubstituted pyrazole (protodeboronation product).

Mechanistic Pathway & Competition: The success of the reaction depends on the rate of Transmetallation (


) exceeding the rate of Protodeboronation (

).

G cluster_0 Reaction Mixture BoronicAcid Pyrazolyl Boronic Acid (R-B(OH)2) Boronate Boronate Anion (R-B(OH)3)- BoronicAcid->Boronate Fast Equilibrium (+ Base) Product Coupled Product (Ar-Py) Boronate->Product Transmetallation (k_TM) (Desired) Waste Decomposed Pyrazole (R-H) + B(OH)3 Boronate->Waste Protodeboronation (k_DeB) (Undesired Side Reaction) Base Base (OH-) Base->Boronate Pd_Cat Pd(II)-Ar Complex Pd_Cat->Product Catalytic Cycle

Figure 1: The kinetic competition between productive coupling and destructive deboronation.[1][2] For unstable isomers,


 is often faster than 

under standard conditions.

Part 2: Experimental Protocols

Protocol A: Robust Coupling for 4-Pyrazolyl Boronic Acids

Applicability: Stable 4-isomers (e.g., 1-methyl-1H-pyrazole-4-boronic acid pinacol ester).[1][2]

This protocol utilizes XPhos Pd G2 , a precatalyst that generates a highly active monolithic Pd(0) species capable of rapid oxidative addition, while the bulky biaryl ligand prevents catalyst poisoning by the pyrazole nitrogens.

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4][5]

  • 4-Pyrazolyl Boronic Ester (1.2 – 1.5 equiv)[1][2]

  • Catalyst: XPhos Pd G2 (2–5 mol%)[2]

  • Base: K₃PO₄ (2.0 – 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

Step-by-Step:

  • Charge: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), boronic ester (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (essential to prevent homocoupling).

  • Reaction: Seal the vial and heat to 80–100 °C for 2–4 hours.

    • Note: Microwave irradiation at 100 °C for 30 minutes is a viable alternative.[2]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Protocol B: "Slow-Release" MIDA Coupling for Unstable 3/5-Isomers

Applicability: Unstable 3- or 5-pyrazolyl species (e.g., 1-methyl-1H-pyrazole-5-boronic acid MIDA ester).[1][2]

The Logic: MIDA boronates are sp3-hybridized and stable to deboronation.[1][2] By using a biphasic system with a specific base load, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable boronic acid low, minimizing


 [1, 2].

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4][5]

  • Pyrazolyl MIDA Boronate (1.2 – 1.5 equiv)[2][3][5]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2–5 mol%)[2][3]

  • Base: K₃PO₄ (7.5 equiv) (Critical: High excess required for hydrolysis) [2]

  • Solvent: 1,4-Dioxane / Water (5:1 v/v)[1][2]

Step-by-Step:

  • Preparation: Synthesize or purchase the MIDA boronate of the desired pyrazole.

  • Charge: Combine aryl halide (1.0 mmol), MIDA boronate (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (20 mg, 0.10 mmol), and K₃PO₄ (1.59 g, 7.5 mmol) in a reaction vessel.

  • Solvent: Add 1,4-Dioxane (9 mL) and Water (1.8 mL).

    • Tip: The high salt concentration helps form a distinct biphasic system which regulates the hydrolysis.

  • Degas: Sparge vigorously with inert gas for 10 minutes.

  • Reaction: Heat to 60 °C for 6–12 hours.

    • Optimization: If conversion is low, increase temperature to 80 °C, but this risks accelerating deboronation.[1]

  • Workup: Dilute with EtOAc. Wash with 1M NaOH (to remove residual MIDA acid) followed by brine.[2]

Protocol C: Anhydrous Rapid Coupling (TMSOK Method)

Applicability: Moderately unstable pinacol esters where water must be avoided entirely.[2]

The Logic: Eliminating water shuts down the hydrolytic pathway to the boronic acid, which is the precursor to deboronation. Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous activator for boronic esters [3].[6]

Reagents:

  • Aryl Halide (1.0 equiv)[2][3][4][5]

  • Pyrazolyl Pinacol Ester (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)[2]

  • Base: TMSOK (Potassium Trimethylsilanolate) (2.0 equiv)[2]

  • Solvent: Anhydrous THF or Toluene[1][2]

Step-by-Step:

  • Glovebox/Schlenk: Perform setup under strictly anhydrous conditions.[1][2]

  • Charge: Add aryl halide, boronate ester, catalyst, and TMSOK to the vessel.

  • Solvent: Add anhydrous solvent (0.2 M concentration).

  • Reaction: Heat to 60–80 °C. Reaction is often faster (1–3 hours).

  • Quench: Quench with saturated NH₄Cl solution.

Part 3: Workflow & Decision Matrix

Workflow Start Select Pyrazolyl Boron Source IsomerCheck Isomer Type? Start->IsomerCheck Iso4 4-Pyrazolyl (Stable) IsomerCheck->Iso4 4-Position Iso35 3- or 5-Pyrazolyl (Unstable) IsomerCheck->Iso35 3- or 5-Position ProtocolA PROTOCOL A Standard Suzuki (Pd-XPhos, K3PO4, Dioxane/H2O) Iso4->ProtocolA MIDA_Check Is MIDA Boronate Available? Iso35->MIDA_Check ProtocolB PROTOCOL B Slow Release MIDA (Pd-SPhos, Excess K3PO4) MIDA_Check->ProtocolB Yes ProtocolC PROTOCOL C Anhydrous TMSOK (Avoids Water) MIDA_Check->ProtocolC No (Pinacol Ester)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on substrate stability.[1][2]

Part 4: Troubleshooting & Optimization

IssueObservationRoot CauseSolution
Low Yield Starting material consumed, "de-borylated" pyrazole detected by LCMS.[1][2]Protodeboronation Switch to Protocol B (MIDA). If using Protocol A, lower temp to 60°C or use anhydrous Protocol C.
No Reaction Aryl halide remains, boronic acid intact.[1]Catalyst Poisoning The pyrazole nitrogen is binding Pd. Switch to XPhos or SPhos ligands.[1][2][7] Ensure base strength is sufficient.[2]
Homocoupling Bi-aryl or Bi-pyrazole formed.[1][2]Oxygen Presence Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).[1][2]
Incomplete Conversion Reaction stalls after 50%.Ligand Oxidation / Catalyst Death Add a second portion of catalyst after 2 hours. Ensure inert atmosphere.

References

  • Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][2] J. Am. Chem. Soc.[2][8]2009 , 131, 6961–6963.[1] Link[2]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1] J. Am. Chem. Soc.[2][8]2009 , 131, 6961.[1] Link[2]

  • Denmark, S. E.; Smith, R. C. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate."[1] J. Am. Chem. Soc.[2][8]2010 , 132, 1243.[1] Link[2]

  • Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids."[1][2] J. Am. Chem. Soc.[2][8]2007 , 129, 3358.[1] Link[2]

  • Sigma-Aldrich. "MIDA Boronates: Technical Guide."[1][2] Link

Sources

Green Chemistry Protocols for the Suzuki-Miyaura Coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Sustainability in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of complex biaryl and heteroaryl structures.[3] The subject of this guide, 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, is a valuable building block in these fields, frequently employed in the development of targeted cancer therapies and advanced organic materials.[3] However, traditional cross-coupling protocols often rely on volatile organic solvents, homogeneous precious metal catalysts, and energy-intensive conditions, posing significant environmental and economic challenges.[2]

This application note provides detailed, field-proven protocols for the Suzuki-Miyaura coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid, designed with the core principles of green chemistry. We will explore methodologies that minimize waste, reduce energy consumption, and utilize more benign reagents, without compromising reaction efficiency or product purity. Our focus is to provide researchers, scientists, and drug development professionals with practical, sustainable, and scalable solutions for their synthetic needs.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to designing and troubleshooting any synthetic protocol. The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4] This is often the rate-determining step.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (in our case, 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.[4][5]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L₂ Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)₂, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'L2->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Green Protocol I: Aqueous Suzuki-Miyaura Coupling with a Heterogeneous Catalyst

This protocol leverages two key principles of green chemistry: the use of water as a benign solvent and a heterogeneous catalyst (Palladium on Carbon, Pd/C) for easy separation and recycling.[6][7] Aqueous reaction media are not only environmentally friendly but can also enhance the rate of certain Suzuki-Miyaura couplings.[8]

Rationale for Experimental Choices:

  • Solvent System (Water/Ethanol): Water is the primary solvent, offering significant safety and environmental benefits.[8] A small amount of a co-solvent like ethanol is used to aid the solubility of the organic reactants.[9]

  • Catalyst (10% Pd/C): Palladium on carbon is a commercially available, robust, and recyclable heterogeneous catalyst.[6] Its use circumvents the need for complex, often expensive, and air-sensitive phosphine ligands.[2] The solid-supported nature of Pd/C allows for simple filtration to recover the catalyst, minimizing palladium contamination in the final product.[6]

  • Base (K₂CO₃): Potassium carbonate is an inexpensive, readily available, and relatively mild inorganic base, making it a greener choice than many organic bases.[2]

  • Energy Source (Conventional Heating): This protocol utilizes standard laboratory heating, making it accessible to any well-equipped lab.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.2 mmol), the desired aryl halide (1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst and Solvent Addition: Add 10% Palladium on Carbon (Pd/C, 1-2 mol% Pd) to the flask. Follow this with the addition of a 3:1 mixture of water and ethanol (5-10 mL).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 2 to 12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Aqueous_Suzuki_Workflow Start Combine Reactants, Base, and Pd/C AddSolvent Add Water/Ethanol Solvent System Start->AddSolvent Heat Heat to 80°C and Stir AddSolvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Filter to Remove Pd/C Catalyst Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Purify Product (Chromatography/ Recrystallization) Extract->Purify End Isolated Product Purify->End

Caption: Workflow for aqueous Suzuki-Miyaura coupling.

Green Protocol II: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium

Microwave-assisted organic synthesis (MAOS) is a powerful tool for promoting green chemistry by significantly reducing reaction times and often improving product yields.[10][11] The rapid and efficient heating provided by microwaves can lead to substantial energy savings compared to conventional heating methods.[12]

Rationale for Experimental Choices:

  • Energy Source (Microwave Irradiation): Microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction time from hours to minutes.[10][13] This increased efficiency aligns with the green chemistry principle of designing for energy efficiency.

  • Catalyst System (Palladium Acetate, Pd(OAc)₂): While a homogeneous catalyst, palladium acetate is a common and effective precatalyst for Suzuki-Miyaura reactions.[9] In some aqueous microwave protocols, the catalyst loading can be significantly reduced.

  • Solvent System (Water/Ethanol): As in Protocol I, this benign solvent system is employed. Water is an excellent solvent for absorbing microwave energy, contributing to the efficiency of the reaction.[13]

  • Base (Potassium Hydroxide, KOH): A strong, inexpensive inorganic base that is effective in promoting the reaction under these conditions.[13]

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.3 mmol), the aryl halide (1.0 mmol), and potassium hydroxide (KOH, 2.0 mmol).[13]

  • Catalyst and Solvent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.1 mol%) and a 1:1 mixture of water and ethanol (4 mL).[13]

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-30 minutes. The reaction is typically run under power control (e.g., 60 W) with temperature monitoring.[13]

  • Work-up and Isolation: After the reaction, allow the vessel to cool to a safe temperature.

  • Extraction: Transfer the contents to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Green Protocol III: Suzuki-Miyaura Coupling in Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered potential green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[14] A key advantage is their potential for catalyst immobilization and recycling.[14][15]

Rationale for Experimental Choices:

  • Solvent ([bmim][BF₄]): 1-butyl-3-methylimidazolium tetrafluoroborate is a common ionic liquid that has been shown to be an effective medium for Suzuki-Miyaura reactions.[14] It can act as both a solvent and a stabilizer for the palladium catalyst.

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly active catalyst for this transformation. The ionic liquid can help to stabilize the catalyst and prevent its decomposition.

  • Recyclability: The non-volatile nature of the ionic liquid allows for the product to be extracted with a conventional organic solvent, leaving the catalyst dissolved in the IL, which can then be reused for subsequent reactions.[14]

Step-by-Step Experimental Protocol:
  • Reaction Setup: In a reaction vial, dissolve 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid (1.5 mmol), the aryl halide (1.0 mmol), and sodium carbonate (Na₂CO₃, 2.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄], 2-3 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the mixture.

  • Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Product Extraction: After cooling, extract the product directly from the ionic liquid phase with an organic solvent such as diethyl ether or hexane (3-4 x 10 mL). The product will preferentially move to the organic phase, while the ionic liquid and catalyst remain.

  • Purification and Catalyst Recycling: Combine the organic extracts, wash with water, dry over Na₂SO₄, and concentrate to yield the crude product, which can then be purified. The ionic liquid phase containing the catalyst can be dried under vacuum and reused for several cycles.[14]

Comparative Analysis of Green Protocols and Sustainability Metrics

To provide a clearer picture of the advantages of each protocol, the following table summarizes key reaction parameters. A crucial metric in green chemistry is the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product.[16][17] A lower E-Factor signifies a more environmentally friendly process.[16]

E-Factor = (Total Mass of Raw Materials - Mass of Product) / Mass of Product [18]

ParameterProtocol I: Aqueous Pd/CProtocol II: Aqueous MicrowaveProtocol III: Ionic Liquid
Solvent Water/EthanolWater/Ethanol[bmim][BF₄]
Catalyst 10% Pd/C (Heterogeneous)Pd(OAc)₂ (Homogeneous)Pd(PPh₃)₄ in IL
Energy Source Conventional HeatingMicrowave IrradiationConventional Heating
Typical Time 2-12 hours10-30 minutes1-6 hours
Catalyst Recyclability High (Filtration)Low (in solution)High (Phase separation)
Estimated E-Factor *LowLow-MediumMedium (depends on IL recycling)
Key Advantage Simplicity, catalyst reuseSpeed, energy efficiencyCatalyst/solvent system reuse

*E-Factor is highly dependent on the specific substrates, yield, and efficiency of solvent recovery. This is a qualitative estimation.

Conclusion: A Greener Path Forward for C-C Bond Formation

The protocols outlined in this application note demonstrate that the robust and versatile Suzuki-Miyaura coupling of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid can be performed in a more sustainable manner. By embracing aqueous reaction media, heterogeneous or recyclable catalysts, and energy-efficient technologies like microwave synthesis, researchers can significantly reduce the environmental footprint of their synthetic endeavors. The choice of protocol will depend on the specific requirements of the synthesis, available equipment, and scalability considerations. Adopting these greener methodologies is not only an ethical imperative but also a strategic advantage in the modern landscape of chemical research and drug development, where efficiency, cost-effectiveness, and environmental responsibility are increasingly intertwined.

References

  • Ionic Liquid Acceleration of Solid-Phase Suzuki−Miyaura Cross-Coupling Reactions. ACS Publications.
  • Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions. ACS Publications.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Royal Society of Chemistry. Available at: [Link]

  • Suzuki cross-coupling in aqueous media. Royal Society of Chemistry. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki-Miyaura cross-coupling catalyzed by protein-stabilized palladium nanoparticles under aerobic conditions in water: application to a one-pot chemoenzymatic enantioselective synthesis of chiral biaryl alcohols. Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura reaction and mechanistic design for the direct generation of transmetallation-active [Ar–M–X*] intermediates. ResearchGate. Available at: [Link]

  • E-factor. Green Chemistry Teaching and Learning Community. Available at: [Link]

  • A novel COF-based Cu heterogeneous catalyst for a green Suzuki cross-coupling reaction under mild conditions. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. ACS Publications. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. ACS Publications. Available at: [Link]

  • E-Factor. Sheldon.nl. Available at: [Link]

  • Green Criteria for Suzuki Coupling. ACS Green Chemistry Institute. Available at: [Link]

  • Ionic Liquids and Ohmic Heating in Combination for Pd-Catalyzed Cross-Coupling Reactions: Sustainable Synthesis of Flavonoids. MDPI. Available at: [Link]

  • Ionic Liquid-Based Suzuki Coupling Reaction: From Batch to Continuous Microflow System. AKJournals. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. Available at: [Link]

  • Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. National Center for Biotechnology Information. Available at: [Link]

  • Pd/C and Other Heterogeneous Catalysts. ACS Green Chemistry Institute. Available at: [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. Royal Society of Chemistry. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia Library. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Center for Biotechnology Information. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Center for Biotechnology Information. Available at: [Link]

  • 13.10: The E-Factor in Green Chemistry. Chemistry LibreTexts. Available at: [Link]

  • Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Royal Society of Chemistry. Available at: [Link]

  • Optimized Microwave Assisted Organic Synthesis using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ResearchGate. Available at: [Link]

  • "Greening Up" the Suzuki Reaction. ResearchGate. Available at: [Link]

  • Aqueous microwave-assisted cross-coupling reactions applied to unprotected nucleosides. CORE. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available at: [Link]

  • Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. MDPI. Available at: [Link]

  • Green chemistry metrics. Wikipedia. Available at: [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • E factor = Kg waste/Kg product. Royal Society of Chemistry. Available at: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Publications. Available at: [Link]

  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. MDPI. Available at: [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Royal Society of Chemistry. Available at: [Link]

  • (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). ResearchGate. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and the interaction of 2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f][14][19]phenanthrolines with telomeric DNA as lung cancer inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of these demanding coupling reactions and optimize your yields.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing detailed, step-by-step solutions and the underlying scientific rationale.

Q1: My Suzuki coupling reaction with a sterically hindered boronic acid is giving very low to no yield. What are the first parameters I should investigate?

A1: When faced with a low-yielding Suzuki coupling involving sterically demanding partners, a systematic approach to troubleshooting is crucial. Start by evaluating the most common culprits: the catalyst system (ligand and palladium source), the base, and the solvent.

Initial Diagnostic Steps:

  • Re-evaluate Your Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) often fail in sterically hindered couplings. The steric bulk of the substrates prevents efficient coordination to the palladium center, hindering the catalytic cycle.[1][2][3]

    • Recommendation: Switch to bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is more accessible to bulky substrates.[2][3][4] Excellent starting points for screening include Buchwald-type ligands (e.g., SPhos, XPhos) or other bulky phosphines like tricyclohexylphosphine (PCy₃).[3][4][5]

  • Assess the Base's Efficacy: The base plays a critical role in activating the boronic acid for transmetalation.[6][7][8][9] For hindered substrates, a stronger base is often required to facilitate the formation of the more nucleophilic borate species.[4][6]

    • Recommendation: If you are using a mild base like sodium carbonate (Na₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][10] The choice of base can also be solvent-dependent.[11]

  • Optimize the Solvent System: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[11][12] For sterically hindered couplings, aprotic polar solvents or ethereal solvents are often effective.

    • Recommendation: Screen solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water.[4][7] The water can aid in the dissolution of the base and facilitate the transmetalation step.[4] However, be mindful that excess water can lead to protodeboronation.[3][13]

Q2: I'm observing significant protodeboronation of my sterically hindered boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond, is a common pathway for decomposition, especially with sensitive boronic acids.[13] Several strategies can be employed to mitigate this issue.

Strategies to Prevent Protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water, particularly in combination with a strong base and elevated temperatures, can accelerate protodeboronation.[3][13]

    • Protocol: Use anhydrous solvents and ensure your base is dry. Consider using a base like potassium fluoride (KF) which can activate the boronic acid under less aqueous conditions.[9]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative.

    • Recommendation: Boronic esters, such as pinacol esters (Bpin), or organotrifluoroborates (BF₃K salts) are generally more robust towards protodeboronation.[14] MIDA (N-methyliminodiacetic acid) boronates are also highly stable and release the boronic acid slowly under the reaction conditions.[13][15]

  • Slow Addition of Reagents: In some cases, the slow addition of the boronic acid or the base to the reaction mixture can maintain a low instantaneous concentration of the sensitive reagent, thereby minimizing decomposition.[16]

Q3: My reaction is stalling, and I'm recovering unreacted starting materials. Could the catalyst be dying?

A3: Catalyst deactivation is a frequent problem, especially in challenging couplings that require prolonged reaction times or high temperatures.

Causes and Solutions for Catalyst Deactivation:

  • Oxidative Degradation: The active Pd(0) catalyst can be oxidized by trace oxygen in the reaction mixture.[17]

    • Solution: Ensure your reaction setup is thoroughly degassed. Sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst is recommended.[10]

  • Formation of Palladium Black: At high temperatures, the palladium catalyst can precipitate as inactive palladium black.

    • Solution: Using bulky, electron-rich ligands can stabilize the palladium center and prevent agglomeration.[1] If precipitation is observed, lowering the reaction temperature and extending the reaction time may be beneficial.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways.

    • Solution: Consider using pre-formed palladium catalysts (precatalysts) which are often more stable than generating the active catalyst in situ.[4][17]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of sterically hindered boronic acids.

What is the mechanistic reason for using bulky, electron-rich ligands for sterically hindered substrates?

Bulky, electron-rich phosphine ligands are crucial for several reasons:

  • Promotion of Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step of the catalytic cycle, where the new C-C bond is formed and the product is released from the palladium center.[3] This step can be rate-limiting for sterically congested products.

  • Formation of Monoligated Species: These ligands favor the formation of a 14-electron, monoligated Pd(0)L species. This coordinatively unsaturated complex is more sterically accessible for the oxidative addition of the bulky aryl halide.[2]

  • Enhanced Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide, a key step in the catalytic cycle.[1][3]

How do I choose the right base for my specific sterically hindered coupling?

The choice of base is highly substrate-dependent and often requires screening. Here's a general guideline:

  • Start with K₃PO₄: For many sterically hindered couplings, tripotassium phosphate is a robust and effective base.[2]

  • Consider Cs₂CO₃ for Extremely Hindered Cases: Cesium carbonate is a stronger base and its larger cation can have beneficial effects on solubility and reactivity.[10]

  • Mild Bases for Sensitive Functional Groups: If your substrates contain base-sensitive functional groups, a milder base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) might be necessary, though this may require more forcing conditions (higher temperature, longer reaction time).[3][18]

Can I use boronic esters directly, or do they need to be hydrolyzed to the boronic acid first?

While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid in situ, recent studies have shown that boronic esters can undergo transmetalation directly.[19] In fact, for sterically hindered and electronically challenging couplings, using a boronic ester like a pinacol ester can lead to higher yields due to their increased stability against protodeboronation.[14]

What are some alternative palladium sources I can use if my standard ones are not effective?

While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, pre-formed palladium(II) precatalysts can offer advantages in terms of air stability and ease of handling.[4][17] Examples include:

  • [Pd(cinnamyl)Cl]₂

  • PEPPSI-type catalysts [3]

  • Buchwald Palladacycle Precatalysts [1]

These precatalysts are readily reduced to the active Pd(0) species under the reaction conditions.

III. Experimental Protocols & Data

General Protocol for a Challenging Suzuki Coupling of a Sterically Hindered Boronic Acid

This is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution with respect to the aryl halide). If required, add a small amount of degassed water (e.g., 10% v/v).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd). Add this catalyst mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Ligand and Base Screening for a Sterically Hindered Suzuki Coupling
EntryLigand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100<5
2PCy₃ (4)K₂CO₃ (2)Toluene/H₂O10045
3SPhos (2)K₂CO₃ (2)Toluene/H₂O10075
4SPhos (2)K₃PO₄ (3)Toluene/H₂O10092
5XPhos (2)K₃PO₄ (3)1,4-Dioxane/H₂O10095

Data is illustrative and based on typical outcomes for challenging couplings.

IV. Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Sterically Hindered Suzuki Coupling ligand Is the ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? start->ligand base Is a strong base being used (e.g., K3PO4, Cs2CO3)? ligand->base Yes change_ligand Switch to a bulky, electron-rich ligand. ligand->change_ligand No deboronation Is protodeboronation observed? base->deboronation Yes change_base Switch to a stronger base. base->change_base No optimize Systematically optimize temperature and reaction time. deboronation->optimize No protect_boronic Use a more stable boronic ester (e.g., Bpin) or use anhydrous conditions. deboronation->protect_boronic Yes change_ligand->base change_base->deboronation protect_boronic->optimize

Caption: Decision-making workflow for troubleshooting low yields.

V. References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). [Source not further specified].

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. ResearchGate.

  • Suzuki reaction - Wikipedia. Wikipedia.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Benchchem.

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. (2025, April 17). MDPI.

  • Optimizing Suzuki Coupling Reactions - CovaSyn. CovaSyn.

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Source not further specified].

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). PubMed.

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts.

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (2024, January 21). Journal of Synthetic Chemistry.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. ArODES HES-SO.

  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). [Source not further specified].

  • Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem. Benchchem.

  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. Benchchem.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (2014, February 6). Royal Society of Chemistry.

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. PMC.

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Reddit.

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017, December 4). ResearchGate.

  • The Suzuki Reaction - Chem 115 Myers. [Source not further specified].

  • Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. ResearchGate.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. (2025, June 16). ACS Publications.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. PMC.

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Quora.

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). YouTube.

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). PubMed.

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014, July 7). ResearchGate.

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). ResearchGate.

Sources

Solving solubility issues of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid in aqueous base

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

The Challenge: Dissolving 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid in aqueous base presents a paradox. To solubilize the boronic acid, you must convert it to its boronate anion using a base. However, the molecule possesses two features that resist this standard workflow:

  • Lipophilicity: The ortho-methyl group and the para-pyrazole moiety significantly increase the logP (hydrophobicity), causing the neutral species to "oil out" or form insoluble aggregates before ionization can occur.

  • Steric Hindrance: The 2-methyl group sterically hinders the boron center, slowing the rate of hydroxide attack required to form the soluble boronate species [

    
    ].
    

The Solution Strategy: Successful dissolution requires a "Solvent-First, Base-Second" approach to bypass the formation of insoluble boroxine anhydrides, coupled with precise pH control to prevent protodeboronation (C-B bond cleavage).

The Solubility Mechanism (The "Why")

Understanding the equilibrium is critical. Boronic acids in water exist in a three-way tug-of-war.

Diagram 1: The Boronic Acid Equilibrium Landscape

BoronicEquilibrium cluster_0 Danger Zone Boroxine Boroxine (Trimer) (INSOLUBLE) Thermodynamically favored in absence of water/base Acid Free Boronic Acid RB(OH)2 (SPARINGLY SOLUBLE) Neutral Species Boroxine->Acid + H2O (Hydrolysis) Acid->Boroxine - H2O (Dehydration) Anion Boronate Anion RB(OH)3- (SOLUBLE) Target Species Acid->Anion + OH- (pH > pKa) Anion->Acid + H+ (Acidification)

Caption: The solubility pathway requires driving the equilibrium to the far right (Green Node). Insufficient base or water removal traps the compound in the insoluble Boroxine cycle (Red Zone).

Troubleshooting Guide (Q&A)

Issue 1: "I added NaOH, but the solution remains cloudy or contains a gummy precipitate."

Diagnosis: Oiling Out / Boroxine Formation. The ortho-methyl group increases the hydrophobicity of the neutral acid. If you add aqueous base directly to the solid, the surface forms a "gum" of insoluble boroxine that prevents hydroxide penetration.

Corrective Action:

  • Pre-dissolve in Organic Solvent: Dissolve the solid in a minimal amount of water-miscible organic solvent (THF, DMSO, or Methanol) before adding the aqueous base.

  • Stoichiometry Check: Ensure you are using at least 1.1 to 1.5 equivalents of base. The pKa of phenylboronic acid is ~8.[1][2]8. The ortho-methyl group may slightly raise this (via electron donation), requiring a higher pH (approx. 10-11) for full ionization.

Issue 2: "The compound dissolved, but after 1 hour at 60°C, the yield of my coupling reaction is near zero."

Diagnosis: Protodeboronation. This is the "Achilles' heel" of boronic acids. Under basic conditions and heat, the C-B bond cleaves, replacing the boron with a hydrogen (forming the byproduct 1-methyl-3-(pyrazol-1-yl)benzene).

Mechanism: The reaction is base-catalyzed.[3] The hydroxide attacks the boron to form the boronate, which then undergoes ipso-substitution by water. While the ortho-methyl group provides some steric protection, the pyrazole ring is electron-withdrawing, which can destabilize the C-B bond.

Corrective Action:

  • Lower the Temperature: Do not heat the boronic acid in base without the catalyst/coupling partner present.

  • Switch Bases: If using NaOH/KOH, switch to

    
      or 
    
    
    
    . These provide a buffering effect and lower the concentration of free active hydroxide, reducing the rate of deboronation [1].
  • Use a "Slow Release" System: If instability persists, consider converting the acid to a MIDA boronate or a pinacol ester, which hydrolyzes slowly to release the active species.

Issue 3: "I see a white solid precipitate after cooling the reaction."

Diagnosis: Re-protonation or Salt Formation. If the pH drops below ~9 during the reaction (due to consumption of base), the equilibrium shifts back to the neutral boronic acid (insoluble). Alternatively, if the ion concentration is too high, you may be "salting out" the sodium boronate.

Corrective Action:

  • Check Final pH: Ensure pH > 10.

  • Dilution: Add more water or co-solvent to redissolve.

Validated Experimental Protocols

Protocol A: The "Solvent-First" Dissolution Method (Recommended)

Use this for preparing stock solutions or setting up Suzuki Couplings.

StepActionTechnical Rationale
1 Weigh 1.0 eq of Boronic Acid into a vial.Accurate stoichiometry prevents excess reagent waste.
2 Add 3-5 volumes of THF or Dioxane .Solubilizes the lipophilic neutral species and breaks up boroxine trimers.
3 Stir until a clear solution is obtained.Ensures the monomeric species is available.
4 Slowly add 2.0 eq of 1M Aqueous NaOH (or

).
Converts the dissolved monomer directly to the soluble boronate anion [

].
5 Observe.Solution should remain clear. If biphasic, add more organic solvent (not water).
Protocol B: Rapid Stability Test (Protodeboronation Check)

Run this before committing valuable starting materials to a large-scale reaction.

  • Dissolve 10 mg of boronic acid in 0.5 mL solvent (Protocol A).

  • Heat to your target reaction temperature (e.g., 60°C) for 1 hour.

  • Analysis: Take an aliquot, quench with dilute HCl, and extract into EtOAc.

  • TLC/LCMS: Look for the de-boronated byproduct (Mass = Parent - 44 + 1). If >5% degradation is observed, lower the reaction temperature or change the base.

Decision Tree for Troubleshooting

Diagram 2: Solubility & Stability Workflow

Troubleshooting Start Start: Solid Boronic Acid Solvent Dissolve in Organic Solvent (THF/MeOH) Start->Solvent BaseAdd Add Aqueous Base (>1.1 eq) Solvent->BaseAdd Check Is Solution Clear? BaseAdd->Check Clear Proceed to Reaction Check->Clear Yes Cloudy Cloudy/Precipitate Check->Cloudy No AnalyzeCloud Check pH Cloudy->AnalyzeCloud LowPH pH < 10 AnalyzeCloud->LowPH Acidic/Neutral HighPH pH > 10 AnalyzeCloud->HighPH Basic FixLow Add more Base LowPH->FixLow FixHigh Add more Organic Co-solvent (Oiling Out) HighPH->FixHigh FixLow->Check FixHigh->Check

Caption: Step-by-step logic flow to diagnose solubility failure modes (pH vs. Lipophilicity).

References

  • Kuivila, H. G., et al. (1961). "Electrophilic Displacement Reactions. X. General Acid Catalysis in the Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society, 83(9), 2159–2163. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] (Chapter 1: Structure, Properties, and Preparation). Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Yan, J., et al. (2013). "Recent advances in the synthesis and applications of pyrazole derivatives." European Journal of Medicinal Chemistry, 70, 864-878. (Context on Pyrazole lipophilicity). Link

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Purity Analysis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid is a critical building block in the synthesis of numerous therapeutic agents, particularly in the realm of targeted therapies.[1] Its boronic acid moiety makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology pivotal to modern medicinal chemistry.[1] However, the inherent reactivity of the boronic acid group also presents analytical challenges, including susceptibility to dehydration to form boroxines and potential on-column hydrolysis during chromatographic analysis.[2]

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid. We will delve into the rationale behind chromatographic condition selection, a detailed walkthrough of the method validation process in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines, and a comparison of method performance.[3][4] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

The Analytical Challenge: Understanding the Analyte

Before diving into method development, it is crucial to understand the physicochemical properties of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid that influence its chromatographic behavior.

  • Structure: The molecule contains a phenylboronic acid group and a pyrazole ring attached to a toluene scaffold.

  • pKa: The boronic acid group is a Lewis acid with a pKa typically in the range of 8-10.[5] This means its ionization state is highly dependent on the mobile phase pH.

  • Polarity: The presence of the polar boronic acid and pyrazole moieties, combined with the nonpolar methylphenyl backbone, gives the molecule an intermediate polarity, making it suitable for reversed-phase HPLC.

  • Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. They can also be susceptible to oxidative degradation. A robust analytical method must be able to separate the main compound from these potential impurities and degradation products, making it a "stability-indicating" method.[6][7]

Comparative HPLC Method Development

The goal is to develop a precise, accurate, and robust stability-indicating HPLC method. The primary challenge lies in achieving a good peak shape for the boronic acid and resolving it from potential impurities. We will compare two common reversed-phase columns with different stationary phases and mobile phase strategies.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Performance Comparison A Standard & Sample Preparation in Aprotic Solvent (e.g., Acetonitrile) B1 Method A: C18 Column Acidic Mobile Phase A->B1 B2 Method B: Phenyl-Hexyl Column Neutral pH Mobile Phase A->B2 C System Suitability B1->C B2->C D Specificity (Forced Degradation) C->D C->D E Linearity & Range D->E D->E F Accuracy (% Recovery) E->F E->F G Precision (Repeatability & Intermediate) F->G F->G H LOD & LOQ G->H G->H I Robustness H->I H->I J Compare Resolution, Peak Shape, & Run Time I->J I->J K Select Optimal Method J->K

Caption: A workflow diagram illustrating the key stages of HPLC method development, validation, and comparison.

Chromatographic Conditions

The following table outlines the two HPLC methods compared in this guide. The choice of a standard C18 column versus a Phenyl-Hexyl column is intentional; the latter offers alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be advantageous for separating structurally similar impurities.[8]

ParameterMethod AMethod B
Column C18 (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20% B to 80% B in 15 min, hold for 2 min, return to initial in 1 min, equilibrate for 2 min15% B to 75% B in 15 min, hold for 2 min, return to initial in 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Diluent AcetonitrileAcetonitrile

Rationale for Choices:

  • Method A (Acidic Mobile Phase): The low pH (around 2.7) of 0.1% formic acid ensures that the boronic acid is in its neutral, non-ionized form, which generally leads to better peak shape and retention on a C18 column.

  • Method B (Neutral pH Mobile Phase): A neutral pH buffer can sometimes offer different selectivity for impurities. The Phenyl-Hexyl column is chosen to exploit potential π-π interactions between the stationary phase and the aromatic rings of the analyte and its impurities.

HPLC Method Validation Protocol

A comprehensive validation was performed for both methods based on the ICH Q2(R1) guideline to demonstrate their suitability for the intended purpose.[3][9]

System Suitability

Before each validation run, a system suitability standard (a solution of the analyte and a known impurity) is injected to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Resolution (Rs) Rs > 2.0 between analyte and closest eluting peak
%RSD of Peak Area ≤ 2.0% (for 6 replicate injections)
Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies were conducted under stress conditions to demonstrate the stability-indicating nature of the methods.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The results from the stressed samples were analyzed, and peak purity was assessed using a photodiode array (PDA) detector to ensure that the main analyte peak was free from co-eluting degradants.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Linearity was established by preparing a series of at least five concentrations of the reference standard.

  • Range: 50% to 150% of the nominal concentration (e.g., 50 µg/mL to 150 µg/mL for a target of 100 µg/mL).

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of six replicate samples at 100% of the test concentration on a different day by a different analyst.

  • Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[10] These were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve)

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criterion: System suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.

Comparative Validation Results

The following tables summarize the validation data for the two proposed HPLC methods.

Table 1: System Suitability and Specificity Comparison
ParameterMethod A (C18, Acidic)Method B (Phenyl-Hexyl, Neutral)Comments
Tailing Factor 1.21.5Both methods show good peak symmetry.
Theoretical Plates 85007200Both offer excellent column efficiency.
Resolution (Rs) 2.8 (from major degradant)3.5 (from major degradant)Method B shows superior resolution for the critical pair.
Specificity All degradant peaks resolved. Peak purity > 99.5%.All degradant peaks resolved. Peak purity > 99.8%.Both methods are stability-indicating.
Table 2: Linearity, Accuracy, and Precision Comparison
ParameterMethod A (C18, Acidic)Method B (Phenyl-Hexyl, Neutral)
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 99.2% - 101.5%99.5% - 101.1%
Repeatability (%RSD) 0.8%0.6%
Intermediate Precision (%RSD) 1.2%1.0%
Table 3: Sensitivity and Robustness Comparison
ParameterMethod A (C18, Acidic)Method B (Phenyl-Hexyl, Neutral)
LOD 0.05 µg/mL0.04 µg/mL
LOQ 0.15 µg/mL0.12 µg/mL
Robustness PassedPassed

Discussion and Method Selection

Method_Comparison cluster_methodA Method A (C18, Acidic) cluster_methodB Method B (Phenyl-Hexyl, Neutral) cluster_decision Decision A_PeakShape Good Peak Shape (T=1.2) A_Efficiency High Efficiency (N=8500) A_Resolution Adequate Resolution (Rs=2.8) Decision Optimal Method? A_Resolution->Decision Sufficient for QC B_PeakShape Acceptable Peak Shape (T=1.5) B_Efficiency Good Efficiency (N=7200) B_Resolution Superior Resolution (Rs=3.5) B_Resolution->Decision Better for Impurity Profiling B_Sensitivity Higher Sensitivity (Lower LOQ) B_Sensitivity->Decision Advantageous for Trace Analysis Conclusion Method B is Recommended for its enhanced resolution and sensitivity, providing greater confidence in purity results. Decision->Conclusion

Caption: A decision-making diagram comparing the key performance attributes of Method A and Method B.

Both developed HPLC methods are valid and suitable for the purity determination of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid according to ICH guidelines.[11][12]

  • Method A is a classic, robust reversed-phase method that provides excellent performance. Its simplicity and the commonality of C18 columns make it a reliable choice for routine quality control.

  • Method B , utilizing a Phenyl-Hexyl column and a neutral pH mobile phase, demonstrates superior resolving power for the analyte from its stress-induced degradation products. The alternative selectivity offered by the phenyl stationary phase proved beneficial in this case.[8] Furthermore, Method B exhibited slightly better sensitivity with lower LOD and LOQ values.

While both methods are fit for purpose, Method B is recommended as the preferred method for the purity analysis of 2-Methyl-4-(pyrazol-1-yl)phenylboronic acid. The enhanced resolution provides a greater margin of safety in separating potential unknown impurities and offers higher confidence in the accuracy of the purity value, which is critical in a regulatory environment. The improved sensitivity is also an advantage for detecting and quantifying trace-level impurities. This guide demonstrates the value of exploring different stationary phase selectivities during method development to achieve optimal separation and ensure the highest level of analytical confidence.

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • MDPI. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. [Link]

  • PubMed. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • International Journal of ChemTech Research. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

  • ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

  • SlideShare. ICHQ2(R1).pptx. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

  • Pharmaceutical Outsourcing. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • DiVA. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • University of Chemistry and Technology, Prague. Stability-Indicating HPLC Method Development. [Link]

  • ACS Publications. (2025). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. [Link]

  • ScienceDirect. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. [Link]

Sources

A Comparative Guide to the Suzuki-Miyaura Cross-Coupling of Pyrazolyl Boronic Acids: Maximizing Efficiency for Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Moieties and the Drive for Efficient Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of blockbuster drugs and promising clinical candidates.[2][3][4] The synthesis of complex molecules containing the pyrazole scaffold often relies on robust and versatile cross-coupling methodologies, with the Suzuki-Miyaura reaction being a particularly powerful tool for constructing C-C bonds.[5] This guide provides an in-depth analysis and benchmarking of the cross-coupling efficiency of pyrazolyl boronic acids, offering researchers, scientists, and drug development professionals the critical insights needed to optimize their synthetic strategies. We will delve into the nuances of catalyst selection, reaction conditions, and troubleshooting, supported by experimental data and mechanistic understanding.

Understanding the Reagents: Pyrazolyl Boronic Acids and Their Esters

The choice between a pyrazolyl boronic acid and its corresponding boronic ester (e.g., a pinacol ester) is a critical first decision in any Suzuki-Miyaura coupling.

  • Pyrazolyl Boronic Acids: These are often more reactive than their ester counterparts due to the electron-withdrawing nature of the hydroxyl groups, which can enhance the nucleophilicity of the organic group being transferred.[6][7] However, they are also more susceptible to protodeboronation, an undesirable side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the parent pyrazole and a reduction in yield.[8][9]

  • Pyrazolyl Boronic Acid Pinacol Esters: These esters are generally more stable and less prone to protodeboronation, making them easier to handle and purify.[10][11][12] While they can be less reactive than the corresponding boronic acids, modern catalyst systems have largely overcome this limitation.[11] The pinacol ester can be synthesized from the corresponding pyrazole halide through a palladium-catalyzed borylation reaction.[13]

Key Takeaway: For routine couplings with robust substrates, pyrazolyl boronic acids can be effective. However, for more challenging transformations or when stability is a concern, the use of pinacol esters is often the more prudent choice.

Benchmarking Cross-Coupling Efficiency: A Comparative Analysis

The success of a Suzuki-Miyaura coupling with a pyrazolyl boronic acid is highly dependent on the careful selection of the catalyst system and reaction conditions. Below, we present a comparative analysis of common parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The palladium catalyst and its associated ligand are the workhorses of the Suzuki-Miyaura reaction. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

Catalyst/Ligand SystemKey Features & Recommendations
Pd(PPh₃)₄ A classic, versatile catalyst. Effective for many standard couplings but can be less efficient for challenging substrates.
PdCl₂(dppf) Offers increased stability and is often effective for a broader range of substrates, including some heteroaryl chlorides.[14]
Buchwald Ligands (e.g., XPhos, SPhos) Bulky, electron-rich monophosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners.[15][16][17] They can often facilitate reactions at lower temperatures and catalyst loadings.
Custom Pyrazole-Based Ligands Research has shown that pyrazole-containing ligands can be fine-tuned to enhance catalytic activity by modifying their steric and electronic properties.[18][19][20]

Expert Insight: For initial screening, a robust catalyst system like PdCl₂(dppf) is a good starting point. For more challenging couplings involving sterically hindered or electron-deficient partners, the use of Buchwald ligands such as XPhos or SPhos is highly recommended.[15][16][17]

The Role of the Base and Solvent

The base is essential for the activation of the boronic acid and the regeneration of the active catalyst. The solvent influences the solubility of the reagents and the overall reaction rate.

BaseSolventComments and Recommendations
Na₂CO₃ (aq) Dioxane, TolueneA common and effective combination for many pyrazolyl boronic acid couplings.[21]
K₂CO₃ Acetonitrile/WaterA slightly stronger base that can be beneficial for less reactive substrates.
K₃PO₄ Dioxane/Water, n-ButanolA stronger, non-nucleophilic base that is often employed with Buchwald-type ligands for challenging couplings.[16]
Cs₂CO₃ Dioxane, TolueneA highly effective but more expensive base, often used for difficult transformations.

Experimental Causality: The choice of base is critical. A base that is too weak may not facilitate transmetalation efficiently, while an overly strong base can promote protodeboronation. The solvent system should be chosen to ensure adequate solubility of all reaction components at the desired reaction temperature.

Standardized Experimental Protocol: A Self-Validating System

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a generic pyrazolyl boronic acid with an aryl bromide.

Materials:

  • Pyrazolyl boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • 2M Aqueous Na₂CO₃ solution (3.0 equiv)

  • 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • To a clean, dry reaction vessel, add the pyrazolyl boronic acid, aryl bromide, and PdCl₂(dppf).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane to the vessel.

  • Add the degassed 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Workflow

To better understand the intricacies of the Suzuki-Miyaura reaction and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 Pyrazolyl Boronic Acid (Ar'-B(OH)2) Base Base (e.g., Na2CO3) Ar'-B(OH)2->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Pyrazolyl Boronic Acid, Aryl Halide, and Catalyst inert 2. Establish Inert Atmosphere (N2 or Ar) reagents->inert solvents 3. Add Degassed Solvents and Base inert->solvents heating 4. Heat and Stir solvents->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction purification 7. Purify by Chromatography extraction->purification characterization 8. Characterize Product purification->characterization

Caption: A typical experimental workflow for pyrazolyl boronic acid cross-coupling.

Troubleshooting Common Challenges

Even with optimized conditions, challenges can arise. Here are some common issues and potential solutions:

  • Low Yield:

    • Protodeboronation: Consider switching to the corresponding pinacol ester. Ensure the base is not too strong and the reaction temperature is not excessively high.

    • Catalyst Deactivation: The presence of certain functional groups on the pyrazole or coupling partner can inhibit the catalyst.[16] Increasing the catalyst loading or switching to a more robust ligand system (e.g., a Buchwald ligand) may be necessary.

    • Incomplete Reaction: Increase the reaction time or temperature. Consider a stronger base or a different solvent system to improve solubility.

  • Formation of Side Products:

    • Homocoupling: This can occur if the reaction conditions are too harsh. Reducing the temperature or using a milder base can sometimes mitigate this. The oxidative homocoupling of pyrazole boronic esters can also be a deliberate synthetic route to bipyrazoles.[22]

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of pyrazolyl boronic acids is a powerful and versatile tool for the synthesis of medicinally relevant compounds. By carefully selecting the appropriate boronic acid derivative, catalyst system, and reaction conditions, researchers can achieve high coupling efficiencies. The continued development of novel ligands and more active catalyst systems will undoubtedly further expand the scope and utility of this important transformation, enabling the synthesis of even more complex and innovative pyrazole-containing molecules for drug discovery and development.

References

  • Humphrey, J. M., & Aggarwal, P. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13826–13834. [Link]

  • Tyutyunov, A. A., et al. (2018). Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. Russian Journal of Organic Chemistry, 54(8), 1225–1232.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13826-13834. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441–1448. [Link]

  • Mukherjee, A., & Sarkar, A. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95.
  • Cui, X., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(24), 9342–9345. [Link]

  • Zou, G., et al. (2011). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Synlett, 2011(13), 1847-1850.
  • Zhang, G. (2016). Synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Castillo, J. C., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(16), 4933. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Meller, A. (2011).
  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3097. [Link]

  • Hatakeyama, T., et al. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 134(50), 20272–20275. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Jensen, J. H., et al. (2020). Comparison of reactivity of different boron reagents.
  • Jiang, X. (2015). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(47), 15385–15399. [Link]

  • Tomanová, M., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(47), 10200–10211. [Link]

  • Bloch, W. M., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry, 56(15), 8703–8708. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11.
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  • Mullens, P. R. (2011). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 52(24), 3125-3127.
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Comparative stability studies of functionalized phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Stability of Functionalized Phenylboronic Acids

Executive Summary: The Boron Stability Paradox

Phenylboronic acids are the workhorses of modern C–C bond formation (Suzuki-Miyaura coupling) and molecular sensing. However, their utility is frequently compromised by a fundamental paradox: the empty p-orbital that enables their reactivity also serves as the Achilles' heel for degradation.

This guide moves beyond basic product sheets to provide a mechanistic, data-driven comparison of functionalized phenylboronic acids and their protected derivatives (Pinacol esters, MIDA boronates). We analyze stability profiles against the two primary failure modes—Protodeboronation and Oxidative Deboronation —and provide actionable protocols to quantify these parameters in your own lab.

Mechanistic Drivers of Instability

To select the right reagent, one must understand how it fails.

Protodeboronation (The Kuivila-Lloyd-Jones Mechanism)

The cleavage of the C–B bond to form C–H is the dominant decomposition pathway in aqueous basic media (standard Suzuki conditions).

  • Mechanism: It is not the neutral boronic acid that degrades, but the tetrahedral boronate anion.

  • Substituent Effect: Contrary to intuition, electron-withdrawing groups (EWGs) often accelerate degradation. While they make the aryl ring less nucleophilic, they stabilize the boronate anion formation (lowering

    
    ) and can stabilize the transition state for C–B cleavage, particularly in ortho-substituted systems (e.g., 2,6-difluorophenylboronic acid).
    
  • The 2-Heteroaryl Problem: 2-Pyridylboronic acids are notoriously unstable due to a specific mechanism involving nitrogen lone-pair coordination and rapid ipso-protonation.

Oxidative Deboronation

In the presence of Reactive Oxygen Species (ROS) or even ambient air over long periods, the C–B bond is inserted by oxygen to form a phenol (


).
  • Driver: Nucleophilic attack of hydroperoxide anion on the empty boron p-orbital.

Comparative Performance Analysis

We compared the stability of three distinct classes of boron reagents:

  • Free Boronic Acids (FBAs): The active species.

  • Pinacol Boronate Esters (Pin): Sterically bulky cyclic esters.

  • MIDA Boronates:

    
    -hybridized, coordinatively saturated "slow-release" reagents.
    
Table 1: Stability & Reactivity Profile Comparison
FeatureFree Boronic Acid (FBA)Pinacol Ester (Pin)MIDA Boronate
Hybridization

(Empty p-orbital)

(Empty p-orbital)

(Saturated)
Benchtop Stability Low to Moderate (Hygroscopic, anhydride formation)High (Often oils/solids)Excellent (Indefinite solid stability)
Hydrolytic Stability N/AVariable (Hydrolyzes in base)Stable (Requires base + heat to open)
Protodeboronation (

)
Fast (Seconds to Hours for unstable substrates)Moderate (Often hydrolyzes to FBA first)Inert (Until deprotected)
Atom Economy HighModerateLow (High MW ligand)
Best Use Case Stable aryls, simple couplingsLipophilic substrates, anhydrous handlingUnstable aryls (2-Py), Iterative synthesis
Case Study: The 2-Pyridyl Challenge

Data derived from kinetic studies (Lloyd-Jones et al., JACS).

  • 2-Pyridylboronic Acid:

    
     (pH 7, 70°C). Practically unusable.
    
  • 2-Pyridyl Pinacol Ester:

    
    . Marginal improvement; hydrolyzes to acid then degrades.
    
  • 2-Pyridyl MIDA Boronate:

    
     (Solid state). In reaction, releases active species slowly, keeping steady-state concentration low (
    
    
    
    ) to favor coupling over decomposition.

Visualizing the Pathways

The following diagram illustrates the competing pathways of activation (Cross-Coupling) vs. degradation (Protodeboronation), highlighting how MIDA acts as a reservoir.

StabilityPathways MIDA MIDA Boronate (sp3, Inert Reservoir) Acid Boronic Acid (sp2, Active Species) MIDA->Acid Slow Release (aq. Base, Heat) Pin Pinacol Ester (sp2, Lipophilic) Pin->Acid Hydrolysis (Fast in Base) Anion Boronate Anion [Ar-B(OH)3]- Acid->Anion pH > pKa Product Biaryl Product (Suzuki Coupling) Anion->Product Pd Catalyst Transmetalation Decomp Decomposition (Ar-H / Ar-OH) Anion->Decomp Protodeboronation (k_debor)

Caption: Figure 1. Kinetic pathways showing MIDA boronates as a protected reservoir that throttles the concentration of the unstable Boronate Anion, minimizing the rate of decomposition (


) relative to the productive cross-coupling.

Experimental Protocols

To validate the stability of a new functionalized phenylboronic acid in your library, use these self-validating protocols.

Protocol A: Real-Time Kinetic Monitoring via NMR

Purpose: Determine the half-life (


) of protodeboronation under simulated coupling conditions.

Reagents:

  • Analyte: Functionalized Phenylboronic Acid (0.05 mmol).

  • Internal Standard: 1,3,5-Trimethoxybenzene (TMB) (0.016 mmol). Inert, distinct singlet at ~6.1 ppm.

  • Solvent:

    
     / 
    
    
    
    -Dioxane (1:1 v/v).
  • Base:

    
     (3.0 equiv).
    

Workflow:

  • Baseline Scan (

    
    ):  Dissolve Analyte and TMB in 0.6 mL solvent mixture in an NMR tube. Acquire scan to establish integration ratio (
    
    
    
    ).
  • Initiation: Add

    
     (dissolved in minimal 
    
    
    
    ) directly to the tube. Shake vigorously.
  • Acquisition: Insert into pre-heated NMR probe (e.g., 60°C or 80°C).

  • Loop: Acquire spectra every 5 minutes for 2 hours.

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Validation Check: Ensure the Internal Standard integral remains constant relative to the solvent residual peak. If TMB signal degrades, the system is oxidative, not just basic.

Protocol B: Oxidative Stability Stress Test

Purpose: Assess shelf-life stability against ROS.

  • Prepare a 10 mM solution of Boronic Acid in Phosphate Buffer (pH 7.4) with 10% DMSO.

  • Add

    
     to a final concentration of 100 
    
    
    
    (physiologically relevant ROS stress).
  • Monitor disappearance of Boronic Acid peak by HPLC (UV 254 nm) at 0, 1, 4, and 24 hours.

  • Success Criterion: >90% recovery after 4 hours indicates high oxidative stability (suitable for biological probes).

Decision Matrix: Selecting the Right Reagent

Use this logic flow to determine the optimal boron species for your synthesis.

DecisionTree Start Start: Select Substrate Hetero Is it a Heterocycle (e.g., Pyridine, Oxazole)? Start->Hetero Pos2 Is Boron at the 2-position? Hetero->Pos2 Yes Ortho Are there ortho-substituents (e.g., 2,6-F or 2,6-OMe)? Hetero->Ortho No Pos2->Ortho No MIDA Use MIDA Boronate (Required for Stability) Pos2->MIDA Yes (High Instability) Stable Use Free Boronic Acid (Cheapest, High Atom Econ) Ortho->Stable No (Standard) Pinacol Use Pinacol Ester (Better Solubility/Handling) Ortho->Pinacol No (Lipophilic req?) Ortho->MIDA Yes (Steric/Electronic Lability)

Caption: Figure 2. Decision matrix for selecting boron reagents based on structural risk factors for protodeboronation.

References

  • Mechanistic Origins of Protodeboronation Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • MIDA Boronates and Slow Release Strategy Gillis, E. P., & Burke, M. D. (2007).[1] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Protodeboronation of Pinacol Esters Law, R. P., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(45), 20883–20892. [Link]

  • Oxidative Stability of Boronic Acids Graham, B., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.[2][3][4][5] Proceedings of the National Academy of Sciences, 118(10), e2013691118.[2][3] [Link][3]

  • Review of Boronic Acid Stability Tripathy, P. B., & Matteson, D. S. (2014). Boronic Acid Stability and Reactivity.[2][3][4][5][6][7][8][9][10] Boron Science: New Technologies and Applications. CRC Press. [Link]

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